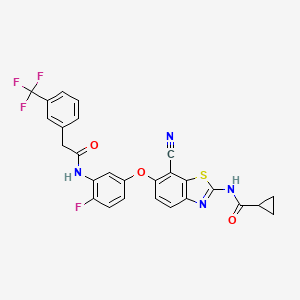

TAK-632

説明

特性

IUPAC Name |

N-[7-cyano-6-[4-fluoro-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18F4N4O3S/c28-19-7-6-17(12-21(19)33-23(36)11-14-2-1-3-16(10-14)27(29,30)31)38-22-9-8-20-24(18(22)13-32)39-26(34-20)35-25(37)15-4-5-15/h1-3,6-10,12,15H,4-5,11H2,(H,33,36)(H,34,35,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFKUJDRGJSAQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC3=C(S2)C(=C(C=C3)OC4=CC(=C(C=C4)F)NC(=O)CC5=CC(=CC=C5)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18F4N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TAK-632: A Pan-RAF Inhibitor Overcoming Resistance in BRAF Mutant Melanoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of TAK-632, a potent and selective pan-RAF inhibitor, in the context of BRAF mutant melanoma. It is designed to be a core resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of the underlying biological processes.

Executive Summary

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers, including melanoma.[1][2][3] Activating mutations in the BRAF kinase, a key component of this pathway, are present in approximately 50% of melanomas. While first-generation BRAF inhibitors like vemurafenib and dabrafenib have shown significant clinical efficacy, their effectiveness is often limited by the development of acquired resistance and paradoxical activation of the MAPK pathway in BRAF wild-type cells.[1][2][4]

This compound emerges as a "paradox-breaking" pan-RAF inhibitor, effectively targeting both wild-type and mutant forms of BRAF and CRAF kinases.[1][2][5] Its unique mechanism of action allows it to suppress the MAPK pathway in cancer cells that have developed resistance to earlier BRAF inhibitors, particularly through mechanisms involving RAF dimerization. This guide delves into the preclinical data that substantiates the unique therapeutic potential of this compound.

Core Mechanism of Action: Pan-RAF Inhibition and Paradox Breaking

This compound is a C-7 substituted 1,3-benzothiazole derivative that functions as a Type II, DFG-out kinase inhibitor.[6][7] This binding mode, where the inhibitor stabilizes the kinase in an inactive conformation, contributes to its high potency and slow dissociation rate from RAF kinases.[2][6]

The primary mechanism of this compound involves the potent and selective inhibition of all three RAF isoforms (ARAF, BRAF, and CRAF), including the oncogenic BRAF V600E mutant.[1] Unlike first-generation BRAF inhibitors, which can promote the dimerization of RAF kinases leading to paradoxical MAPK pathway activation in BRAF wild-type cells, this compound is capable of inhibiting the kinase activity of these RAF dimers.[1][2] This "paradox-breaker" characteristic is crucial for its activity in tumors with upstream pathway activation (e.g., NRAS mutations) and in contexts of acquired resistance.[1][4]

Signaling Pathway: Canonical MAPK vs. This compound Inhibition

The following diagrams illustrate the difference between the canonical MAPK pathway activation, paradoxical activation by first-generation BRAF inhibitors, and the comprehensive inhibition by this compound.

Quantitative Data Summary

The potency of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibition

| Kinase Target | IC50 (nM) |

| BRAF (wild-type) | 8.3[5][8] |

| CRAF | 1.4[1][5][8] |

| BRAF V600E | 2.4[1][7][8] |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in cell-free assays.

Table 2: Cellular Activity - MAPK Pathway Inhibition

| Cell Line | Genotype | Downstream Target | IC50 (nM) |

| A375 | BRAF V600E | pMEK | 12[5] |

| A375 | BRAF V600E | pERK | 16[5] |

| HMVII | NRAS Q61K / BRAF G469V | pMEK | 49[5] |

| HMVII | NRAS Q61K / BRAF G469V | pERK | 50[5] |

IC50 values represent the concentration of this compound required to inhibit 50% of the phosphorylation of the specified downstream target in cellular assays.

Table 3: Cellular Activity - Antiproliferative Effects

| Cell Line | Genotype | GI50 (nM) |

| A375 | BRAF V600E | 40 - 190[1][8] |

| SK-MEL-2 | NRAS Q61L | 190 - 250[1][8] |

| HMVII | NRAS Q61K / BRAF G469V | 200[5] |

GI50 values represent the concentration of this compound required to inhibit cell growth by 50%.

Table 4: In Vivo Antitumor Efficacy (Xenograft Models)

| Model | Genotype | Dosage | T/C (%)* |

| A375 | BRAF V600E | 9.7 mg/kg, BID | 2.1[8] |

| A375 | BRAF V600E | 24.1 mg/kg, BID | 12.1[8] |

| SK-MEL-2 | NRAS Q61L | 60 mg/kg, QD | 37[8][9] |

| SK-MEL-2 | NRAS Q61L | 120 mg/kg, QD | 29[8][9] |

T/C (%) refers to the median tumor volume of the treated group divided by the median tumor volume of the control group, expressed as a percentage. A lower value indicates greater antitumor efficacy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Kinase Assay

This protocol outlines the procedure for determining the IC50 values of this compound against RAF kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant, purified RAF kinases (BRAF, CRAF) are expressed and purified, often using a baculovirus system.[5] Recombinant inactive MEK (e.g., K97R mutant) is used as the substrate.[8]

-

Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.

-

Reaction Setup: Assays are performed in 96-well plates.[5] Each well contains the respective RAF kinase, inactive MEK substrate, and a specific concentration of this compound in a kinase reaction buffer.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by adding a solution containing [γ-³³P]ATP and Mg²⁺.[5][8] The plates are incubated at 30°C for 30 minutes to allow for phosphorylation of MEK by the RAF kinase.[8]

-

Reaction Termination and Measurement: The reaction is stopped, and the amount of ³³P incorporated into the MEK substrate is quantified, typically by capturing the substrate on a filter and measuring radioactivity using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a DMSO control. IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.

Cellular Proliferation Assay (CellTiter-Glo®)

This protocol is used to determine the antiproliferative activity (GI50) of this compound on melanoma cell lines.

Methodology:

-

Cell Seeding: Melanoma cell lines (e.g., A375, SK-MEL-2) are seeded into 96-well plates at a density of 1,500-4,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5]

-

Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours (3 days).[5]

-

Viability Measurement: After the incubation period, the number of viable cells is determined using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is read on a plate reader. The GI50 value is calculated by normalizing the data to untreated controls and fitting to a dose-response curve.

Western Blotting for MAPK Pathway Phosphorylation

This protocol is used to measure the inhibition of MEK and ERK phosphorylation in cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Cells are cultured to approximately 70-80% confluency and then treated with various concentrations of this compound for a specified time, typically 2 hours.[1][10]

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated MEK (pMEK), total MEK, phosphorylated ERK (pERK), and total ERK. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[10]

-

Analysis: Band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels.

In Vivo Xenograft Studies

This protocol describes the evaluation of this compound's antitumor efficacy in animal models.

Methodology:

-

Cell Implantation: Human melanoma cells (e.g., A375, SK-MEL-2) are subcutaneously injected into the flank of immunocompromised mice or rats.[5][9]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Animals are then randomized into vehicle control and treatment groups.

-

Drug Administration: this compound is formulated for oral administration (p.o.) and administered daily (QD) or twice daily (BID) at specified doses (e.g., 60 mg/kg, 120 mg/kg).[8][9]

-

Monitoring: Tumor volume and animal body weight are measured regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 21 days).[8][9]

-

Endpoint and Analysis: At the end of the study, tumors are excised and weighed. The T/C percentage is calculated to determine efficacy. Pharmacodynamic analysis of target inhibition (e.g., pERK levels in tumor tissue) may also be performed.[9]

Conclusion

This compound demonstrates a compelling preclinical profile as a pan-RAF inhibitor with a differentiated mechanism of action. By effectively inhibiting RAF dimers, it circumvents the paradoxical activation that limits first-generation BRAF inhibitors. Its potent activity in both BRAF-mutant and NRAS-mutant melanoma cell lines, as well as in models of acquired resistance, provides a strong rationale for its clinical investigation.[1][2] The data and protocols presented in this guide offer a foundational understanding for further research and development of this and similar next-generation RAF inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Antitumor activity of the selective pan-RAF inhibitor this compound in BRAF inhibitor-resistant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-{7-Cyano-6-[4-fluoro-3-({[3-(trifluoromethyl)phenyl]acetyl}amino)phenoxy]-1,3-benzothiazol-2-yl}cyclopropanecarboxamide (TAK632) promotes inhibition of BRAF through the induction of inhibited dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Discovery of a selective kinase inhibitor (this compound) targeting pan-RAF inhibition: design, synthesis, and biological evaluation of C-7-substituted 1,3-benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

TAK-632: A Potent Dual Inhibitor of RIPK1 and Necroptosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of TAK-632, a potent small molecule inhibitor, and its role in the inhibition of necroptosis through its action on Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. This document is intended for researchers, scientists, and drug development professionals actively working in the fields of cell death, inflammation, and therapeutic development.

Executive Summary

Necroptosis is a form of regulated, caspase-independent cell death that is increasingly implicated in the pathophysiology of a wide range of human diseases, including inflammatory conditions, neurodegenerative disorders, and ischemia-reperfusion injury. The core of the necroptosis signaling cascade is mediated by the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). This compound, initially developed as a pan-Raf inhibitor for oncology applications, has been identified as a potent inhibitor of necroptosis. This guide details the mechanism of action of this compound, its quantitative inhibitory profile, and the experimental methodologies used to characterize its function in the context of necroptosis.

Mechanism of Action: Dual Inhibition of RIPK1 and RIPK3

This compound exerts its anti-necroptotic effects by directly targeting and inhibiting the kinase activities of both RIPK1 and RIPK3, two central kinases in the necroptosis pathway.[1] Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNF-α) in an environment where caspase-8 is inhibited, RIPK1 is activated and recruits RIPK3 to form a functional heterodimeric complex known as the necrosome.[2] This complex formation leads to the phosphorylation and activation of MLKL, the terminal effector of necroptosis, which then oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.[2]

This compound has been shown to directly bind to both RIPK1 and RIPK3, thereby preventing their phosphorylation and the subsequent formation of the active necrosome complex.[1] This dual inhibitory action effectively blocks the necroptotic signaling cascade at its core, preventing the downstream activation of MLKL and subsequent cell death.

Quantitative Data on this compound Inhibition

The potency of this compound against key kinases in the necroptosis pathway has been quantified in various in vitro assays. The following tables summarize the key inhibitory and binding constants.

Table 1: In Vitro Kinase Inhibition by this compound

| Target Kinase | Assay Type | IC50 (nM) | Reference |

| RIPK1 | In Vitro Kinase Assay | 326 | [1] |

| RIPK3 | In Vitro Kinase Assay | 90 | [1] |

| B-Raf (wild-type) | Cell-free Assay | 8.3 | [3] |

| C-Raf | Cell-free Assay | 1.4 | [3] |

Table 2: Binding Affinity of this compound to RIPK1 and RIPK3

| Target Kinase | Assay Type | Equilibrium Dissociation Constant (Kd) (nM) | Reference |

| RIPK1 | KINOMEscan™ | 480 | [1] |

| RIPK3 | KINOMEscan™ | 105 | [1] |

Signaling Pathways and Experimental Workflows

Necroptosis Signaling Pathway Induced by TNF-α

The following diagram illustrates the central role of RIPK1 and RIPK3 in TNF-α-induced necroptosis and the points of inhibition by this compound.

Caption: TNF-α induced necroptosis pathway and inhibition by this compound.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical experimental workflow to evaluate the inhibitory effect of this compound on necroptosis.

Caption: Workflow for evaluating this compound's anti-necroptotic activity.

Logical Relationship of this compound Action

This diagram illustrates the logical flow of how this compound inhibits the key molecular events in the necroptosis pathway.

Caption: Logical flow of this compound's inhibitory mechanism on necroptosis.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the role of this compound in inhibiting necroptosis. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Necroptosis Induction in HT-29 Cells

This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29.

Materials:

-

HT-29 cells

-

DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Human TNF-α (e.g., 20 ng/mL final concentration)

-

SMAC mimetic (e.g., BV6, 1 µM final concentration)

-

Pan-caspase inhibitor z-VAD-FMK (e.g., 20 µM final concentration)

-

This compound (at desired concentrations)

-

DMSO (vehicle control)

-

96-well plates

Procedure:

-

Seed HT-29 cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Induce necroptosis by adding a cocktail of TNF-α, SMAC mimetic, and z-VAD-FMK to the cell culture medium.

-

Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.

-

Assess cell viability using methods such as the CellTiter-Glo® Luminescent Cell Viability Assay or Propidium Iodide staining followed by flow cytometry.

Cell Viability Assays

This assay quantifies ATP, an indicator of metabolically active cells.[4]

Materials:

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Following the necroptosis induction protocol, equilibrate the 96-well plate to room temperature for approximately 30 minutes.[5]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[5]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the number of viable cells.

PI is a fluorescent dye that cannot cross the membrane of live cells, making it a reliable marker for dead cells.[1]

Materials:

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

After necroptosis induction, collect both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 100 µL of PBS and add 5 µL of PI staining solution.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of PBS to each tube and analyze immediately by flow cytometry. PI-positive cells are considered non-viable.

Western Blot Analysis of Necroptosis Markers

This protocol is used to detect the phosphorylation status of key necroptosis proteins.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-RIPK3 (Ser227), anti-RIPK3, anti-phospho-MLKL (Ser358), anti-MLKL, and anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

Procedure:

-

After necroptosis induction and treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

Immunoprecipitation of the RIPK1-RIPK3 Complex

This protocol is used to assess the effect of this compound on the interaction between RIPK1 and RIPK3.[6]

Materials:

-

Lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, with protease and phosphatase inhibitors)

-

Anti-RIPK1 or anti-RIPK3 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer (lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., glycine-HCl, pH 2.5) or Laemmli sample buffer

Procedure:

-

Lyse the cells as described for western blotting.

-

Pre-clear the lysates by incubating with protein A/G beads for 1 hour.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.

-

Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by western blotting using antibodies against RIPK1 and RIPK3.

In Vivo Murine Model of TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS)

This model is used to evaluate the efficacy of this compound in a systemic inflammation context driven by necroptosis.[1]

Materials:

-

C57BL/6 mice

-

Mouse TNF-α (e.g., 10-20 µg per mouse)

-

z-VAD-FMK (e.g., 20 mg/kg)

-

This compound formulated for oral or intraperitoneal administration

-

Vehicle control

Procedure:

-

Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage) 1-2 hours prior to the TNF-α challenge.

-

Inject mice intravenously with a lethal dose of TNF-α, with or without co-administration of z-VAD-FMK to sensitize them to necroptosis.

-

Monitor the mice for signs of hypothermia by measuring rectal temperature at regular intervals.

-

Record survival rates over a period of 24-48 hours.

-

At specific time points, collect blood samples to measure serum levels of inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA.

Conclusion

This compound has emerged as a valuable research tool and a potential therapeutic lead compound for diseases driven by necroptosis. Its dual inhibitory action on both RIPK1 and RIPK3 provides a potent blockade of the necroptotic signaling cascade. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug developers interested in further exploring the role of this compound and the broader field of necroptosis inhibition. Further studies are warranted to fully elucidate the therapeutic potential of this compound and its analogues in various disease models.

References

- 1. Assessment of Necrosis by Flow Cytometry With Propidium Iodide Staining [bio-protocol.org]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. A toolbox for imaging RIPK1, RIPK3, and MLKL in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 5. OUH - Protocols [ous-research.no]

- 6. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

TAK-632 as a chemical probe for RAF kinase biology

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of TAK-632, a potent, selective, and orally bioavailable pan-RAF inhibitor. It is intended to serve as a resource for researchers utilizing this compound as a chemical probe to investigate RAF kinase signaling in normal and pathological contexts. This guide details its biochemical and cellular activity, mechanism of action, and provides established experimental protocols.

Introduction to this compound

The Ras-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, often driven by mutations in BRAF and NRAS genes, is a key oncogenic driver in many human cancers, particularly melanoma.[1][2] While first-generation BRAF inhibitors targeting the BRAF-V600E mutant have shown clinical efficacy, their utility is hampered by the development of resistance and paradoxical activation of the MAPK pathway in BRAF wild-type cells.[1]

This compound was developed as a pan-RAF inhibitor to target both wild-type and mutant forms of RAF kinases (A-RAF, B-RAF, and C-RAF).[2][3] It is a slow off-rate, ATP-competitive inhibitor that uniquely induces RAF dimerization but inhibits the kinase activity of the resulting dimer.[1][3][4] These properties allow it to suppress the MAPK pathway in cells with various genetic backgrounds, including NRAS-mutant and BRAF inhibitor-resistant melanomas, with minimal paradoxical activation.[1] Its potent and selective profile, coupled with favorable pharmacokinetic properties, makes this compound an invaluable chemical probe for elucidating RAF biology.

Mechanism of Action and Signaling Pathway

This compound exerts its effect by potently inhibiting all three RAF kinase isoforms. In contrast to first-generation BRAF inhibitors, which can paradoxically activate the MAPK pathway in BRAF wild-type cells by promoting RAF dimerization, this compound stabilizes an inactive dimer conformation. This is attributed to its slow dissociation from the RAF protein.[1][3] By inhibiting RAF kinase activity, this compound prevents the phosphorylation and activation of downstream kinases MEK1/2, which in turn prevents the phosphorylation and activation of ERK1/2, leading to the inhibition of cell proliferation and tumor growth.

Quantitative Data

The following tables summarize the biochemical, cellular, and in vivo activity of this compound, compiled from multiple studies.

Table 1: Biochemical Activity of this compound Against a Panel of Kinases

| Kinase Target | Assay Type | IC₅₀ (nM) | Reference(s) |

|---|---|---|---|

| C-RAF | Cell-free | 1.4 | [2][3][5][6] |

| B-RAF (V600E) | Cell-free | 2.4 | [2][5][6][7] |

| B-RAF (wt) | Cell-free | 8.3 | [3][5][6][8] |

| Aurora B | Cell-free | 66 | [3][5] |

| PDGFRβ | Cell-free | 120 | [3][5] |

| FGFR3 | Cell-free | 280 | [3][5] |

| GSK3β | Cell-free | 500 | [5] |

| CDK2 | Cell-free | 580 | [5] |

| p38α | Cell-free | 600 | [5] |

| TIE2 | Cell-free | 740 | [5] |

| CDK1 | Cell-free | 790 | [5] |

| MEK1 | Cell-free | >1700 |[5][9] |

Table 2: Cellular Activity of this compound

| Cell Line | Genotype | Assay | IC₅₀ / GI₅₀ (nM) | Reference(s) |

|---|---|---|---|---|

| A375 | B-RAF V600E | pMEK Inhibition | 12 | [3][5][8] |

| A375 | B-RAF V600E | pERK Inhibition | 16 | [3][5][8] |

| A375 | B-RAF V600E | Antiproliferation | 66 | [3][5][8] |

| HMVII | NRAS Q61K / B-RAF G469V | pMEK Inhibition | 49 | [3][5][8] |

| HMVII | NRAS Q61K / B-RAF G469V | pERK Inhibition | 50 | [3][5][8] |

| HMVII | NRAS Q61K / B-RAF G469V | Antiproliferation | 200 | [3][8] |

| SK-MEL-2 | NRAS Q61L | Antiproliferation | 190 - 250 |[5][9][10] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Genotype | Dose & Schedule | Outcome | Reference(s) |

|---|---|---|---|---|

| A375 (rat) | B-RAF V600E | 3.9 - 24.1 mg/kg, p.o., daily | Dose-dependent tumor efficacy | [3][8] |

| A375 (rat) | B-RAF V600E | 9.7 - 24.1 mg/kg, p.o., daily | Significant tumor regression | [5][9] |

| HMVII (rat) | NRAS Q61K / B-RAF G469V | 3.9 - 24.1 mg/kg, p.o., daily | Dose-dependent tumor efficacy | [3][8] |

| SK-MEL-2 (mouse) | NRAS Q61L | 60 mg/kg, p.o., daily for 21 days | T/C = 37% | [2][5][9] |

| SK-MEL-2 (mouse) | NRAS Q61L | 120 mg/kg, p.o., daily for 21 days | T/C = 29% | [2][5][9] |

T/C = Tumor growth in treated group / Tumor growth in control group

Experimental Protocols and Workflows

Detailed methodologies are crucial for the reproducible application of this compound as a chemical probe.

4.1 Protocol: In Vitro RAF Kinase Inhibition Assay

This protocol determines the direct inhibitory activity of this compound on purified RAF kinases.

-

Objective: To measure the IC₅₀ of this compound against B-RAF and C-RAF.

-

Principle: A radioisotope-labeled kinase assay measures the transfer of ³²P or ³³P from ATP to a substrate protein (e.g., inactive MEK1) by the RAF kinase. Inhibition is quantified by the reduction in radioactivity incorporated into the substrate.[3][8]

-

Materials:

-

Recombinant human B-RAF or C-RAF enzyme.[3]

-

GST-tagged inactive MEK1 (K96R) substrate.[3]

-

This compound stock solution (in DMSO).

-

96-well plates.

-

Kinase reaction buffer (25 mM HEPES, pH 7.5, 10 mM Mg(OAc)₂, 1 mM DTT, 0.5 µM cold ATP).[3]

-

10% Trichloroacetic acid (TCA) for stopping the reaction.

-

GFC filter plates.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add 25 ng/well of RAF enzyme and 1 µ g/well of GST-MEK1 substrate.[3]

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding 0.1 µCi/well of [γ-³²P]ATP in kinase buffer. The final reaction volume is 50 µL.[3]

-

Incubate the plate at room temperature for 20 minutes.[3]

-

Terminate the reaction by adding 10% final concentration of TCA.[8]

-

Transfer the reaction mixture to a GFC filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with 3% phosphoric acid to remove unincorporated ATP.[8]

-

Dry the plate, add scintillant, and measure radioactivity using a scintillation counter.[8]

-

Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

-

4.2 Protocol: Cellular Antiproliferation Assay

This protocol measures the effect of this compound on the growth and viability of cancer cell lines.

-

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of this compound.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is used to quantify ATP, an indicator of metabolically active cells. A decrease in luminescence corresponds to a reduction in viable cells.[3]

-

Materials:

-

Procedure:

-

Seed cells into a 96-well plate at a density of 1,500-4,000 cells per well in 100 µL of medium.[3]

-

Incubate overnight (18-20 hours) at 37°C, 5% CO₂ to allow for cell attachment.[3]

-

Prepare a serial dilution of this compound in culture medium.

-

Add the diluted compound or DMSO (vehicle control) to the wells and incubate for 72 hours.[3]

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.[3]

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

-

Measure luminescence using a luminometer.

-

Calculate the percent growth inhibition relative to DMSO-treated controls and determine the GI₅₀ value.

-

4.3 Protocol: Western Blot for MAPK Pathway Inhibition

This protocol assesses the inhibition of MEK and ERK phosphorylation in cells treated with this compound.

-

Objective: To measure the IC₅₀ for pMEK and pERK inhibition.

-

Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated MEK and ERK proteins in cell lysates, providing a direct readout of MAPK pathway activity.

-

Materials:

-

Cell lines of interest (e.g., A375, SK-MEL-2).[2]

-

This compound stock solution (in DMSO).

-

6-well plates.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-pMEK, anti-MEK, anti-pERK, anti-ERK, anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with serial dilutions of this compound or DMSO for 2 hours.[2][11]

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Wash again, apply ECL substrate, and visualize protein bands using an imaging system.

-

Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to total protein levels and determine the IC₅₀ for inhibition.

-

References

- 1. Antitumor activity of the selective pan-RAF inhibitor this compound in BRAF inhibitor-resistant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery of a selective kinase inhibitor (this compound) targeting pan-RAF inhibition: design, synthesis, and biological evaluation of C-7-substituted 1,3-benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Unveiling the Off-Target Profile of TAK-632: An In-Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the in-vitro off-target effects of TAK-632, a potent pan-Raf inhibitor. Understanding the complete selectivity profile of a kinase inhibitor is paramount for predicting potential mechanisms of toxicity and identifying opportunities for therapeutic repositioning. This document provides a comprehensive summary of this compound's activity on both its intended targets and a range of off-target kinases, detailed experimental protocols for assessing these effects, and visual representations of the associated signaling pathways and workflows.

Quantitative Analysis of this compound Kinase Inhibition

The following tables summarize the in-vitro inhibitory activity of this compound against its primary targets and known off-targets. This data, compiled from multiple sources, offers a quantitative overview of the inhibitor's selectivity.

Table 1: On-Target Activity of this compound against RAF Kinases

| Target | IC50 (nM) | Assay Conditions |

| B-Raf (wild-type) | 8.3 | Cell-free assay[1] |

| B-Raf (V600E) | 2.4 | Cell-free assay |

| C-Raf | 1.4 | Cell-free assay[1] |

Table 2: Off-Target Activity of this compound against RIPK and Other Kinases

A significant off-target activity of this compound has been identified against Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), key mediators of necroptosis.[2][3]

| Off-Target Kinase | IC50 (nM) | Assay Conditions |

| RIPK1 | 326 | In-vitro kinase assay[2] |

| RIPK3 | 90 | In-vitro kinase assay[2] |

| PDGFRβ | 120 | Not specified[4][5] |

| FGFR3 | 280 | Not specified[5] |

| GSK3β | Not specified | IC50 range 120-790 nM[4][5] |

| CDK2 | Not specified | IC50 range 120-790 nM[4][5] |

| p38α | Not specified | IC50 range 120-790 nM[4][5] |

| PDGFRα | Not specified | IC50 range 120-790 nM[4][5] |

| TIE2 | Not specified | IC50 range 120-790 nM[4][5] |

| CDK1 | Not specified | IC50 range 120-790 nM[4][5] |

| CHK1 | Not specified | IC50 range 1400-1700 nM[4][5] |

| IKKβ | Not specified | IC50 range 1400-1700 nM[4][5] |

| MEK1 | 3700 | Not specified[5] |

Table 3: Cellular Activity of this compound in Melanoma Cell Lines

The following data demonstrates the downstream effects of this compound on the MAPK pathway in cellular contexts.

| Cell Line (Mutation) | Downstream Target | IC50 (nM) |

| A375 (BRAF V600E) | pMEK | 12[1] |

| A375 (BRAF V600E) | pERK | 16[1] |

| HMVII (NRAS Q61K/BRAF G469V) | pMEK | 49[1] |

| HMVII (NRAS Q61K/BRAF G469V) | pERK | 50[1] |

Signaling Pathways

The following diagrams illustrate the canonical MAPK signaling pathway, the primary target of this compound, and the necroptosis pathway, a key off-target pathway affected by the inhibitor.

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments to characterize the on- and off-target effects of kinase inhibitors like this compound.

In-Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

-

Recombinant Kinase (e.g., B-Raf, C-Raf, RIPK1, RIPK3)

-

Kinase-specific substrate (e.g., inactive MEK1 for RAF kinases)

-

This compound (or other test compound) serially diluted in DMSO

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

[γ-33P]ATP or [γ-32P]ATP

-

ATP solution

-

96-well plates

-

Phosphoric acid (3%)

-

Filter plates (e.g., GFC filter plates)

-

Scintillation counter

-

Microplate reader (for non-radioactive methods)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Kinase Assay Buffer

-

Recombinant kinase

-

Kinase substrate

-

Diluted this compound or DMSO (vehicle control)

-

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.

-

Initiation of Reaction: Add a mixture of cold ATP and [γ-33P]ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding phosphoric acid.

-

Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Washing: Wash the filter plate multiple times with 3% phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Detection: Dry the filter plate and add scintillation fluid to each well. Measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the background counts (no enzyme control) from all wells.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blotting for MAPK Pathway Activation

This protocol is used to assess the phosphorylation status of key proteins in the MAPK pathway (e.g., MEK and ERK) in cells treated with this compound.

Materials:

-

Cell culture reagents

-

Cell line of interest (e.g., A375 melanoma cells)

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pMEK, anti-total MEK, anti-pERK, anti-total ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours). Include a DMSO-treated vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pERK) diluted in Blocking Buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total ERK) and a loading control (e.g., anti-GAPDH).

Immunoprecipitation (IP) Kinase Assay

This protocol is used to measure the activity of a specific kinase that has been immunoprecipitated from cell lysates.

Materials:

-

Cell lysates prepared as in the Western Blotting protocol

-

Primary antibody specific to the kinase of interest (e.g., anti-C-Raf)

-

Protein A/G agarose beads

-

IP Lysis Buffer

-

Wash Buffer

-

Kinase Assay Buffer

-

Recombinant inactive substrate (e.g., MEK1 K97R)

-

[γ-33P]ATP and cold ATP

-

SDS-PAGE and Western Blotting reagents

Procedure:

-

Immunoprecipitation:

-

Incubate the cell lysate with the primary antibody against the kinase of interest for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and wash them several times with IP Lysis Buffer and then with Kinase Assay Buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in Kinase Assay Buffer containing the recombinant inactive substrate and a mixture of cold ATP and [γ-33P]ATP.

-

Incubate the reaction at 30°C for 30 minutes.

-

-

Termination and Analysis:

-

Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography.

-

The amount of immunoprecipitated kinase can be determined by Western blotting of a parallel sample.

-

Concluding Remarks

The data and protocols presented in this technical guide provide a robust framework for the in-vitro characterization of this compound's off-target effects. A thorough understanding of a compound's selectivity is a critical component of preclinical drug development, enabling a more informed assessment of potential therapeutic benefits and liabilities. The identification of RIPK1 and RIPK3 as off-targets of this compound highlights the importance of comprehensive profiling and opens avenues for further investigation into the role of this compound in necroptosis-related pathologies. The provided experimental methodologies offer a starting point for researchers to independently verify and expand upon these findings.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Identification of the Raf kinase inhibitor TAK‐632 and its analogues as potent inhibitors of necroptosis by targeting RIPK1 and RIPK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of the Raf kinase inhibitor this compound and its analogues as potent inhibitors of necroptosis by targeting RIPK1 and RIPK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

TAK-632's Impact on Cell Cycle Progression in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of TAK-632, a selective pan-RAF inhibitor, and its impact on cell cycle progression in cancer. By inhibiting key components of the MAPK signaling pathway, this compound demonstrates significant antiproliferative effects in various cancer cell lines, particularly those with BRAF and NRAS mutations. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms.

Core Mechanism of Action: Inhibition of the MAPK Pathway

This compound is a potent and selective pan-RAF inhibitor, targeting A-RAF, B-RAF, and C-RAF kinases.[1][2] The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[3][4] In many cancers, particularly melanoma, mutations in BRAF and NRAS lead to constitutive activation of this pathway, driving uncontrolled cell growth.[3][4][5]

This compound inhibits the kinase activity of both wild-type and mutated RAF proteins.[1] A key feature of this compound is its ability to suppress RAF activity with minimal paradoxical activation of the MAPK pathway in BRAF wild-type cells, a common issue with first-generation BRAF inhibitors.[3][4] While it can induce RAF dimerization, this compound effectively inhibits the kinase activity of the resulting dimer, likely due to a slow dissociation rate.[1][3][4] By blocking RAF, this compound prevents the downstream phosphorylation and activation of MEK and ERK, leading to a halt in the signaling cascade that promotes cell cycle progression.[1][3]

Quantitative Data: Antiproliferative Activity and Pathway Inhibition

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibition of cancer cell growth and MAPK pathway signaling.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Line | Genotype | IC50/GI50 (nM) | Assay Type | Reference |

| pMEK Inhibition | A375 | BRAF V600E | 12 | Western Blot | [1] |

| HMVII | NRAS Q61K / BRAF G469V | 49 | Western Blot | [1] | |

| HT-29 | BRAF V600E | 75 | Western Blot | [1] | |

| pERK Inhibition | A375 | BRAF V600E | 16 | Western Blot | [1] |

| HMVII | NRAS Q61K / BRAF G469V | 50 | Western Blot | [1] | |

| Cell Growth Inhibition (GI50) | A375 | BRAF V600E | 40-190 | Cell Viability Assay | [6] |

| SK-MEL-2 | NRAS Q61L | 190-250 | Cell Viability Assay | [6] | |

| HMVII | NRAS Q61K / BRAF G469V | 200 | Cell Viability Assay | [1] |

Table 2: Cell-Free Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| B-RAF (wild-type) | 8.3 | Cell-free kinase assay | [1] |

| C-RAF | 1.4 | Cell-free kinase assay | [1] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of this compound in the MAPK signaling pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of a selective kinase inhibitor (this compound) targeting pan-RAF inhibition: design, synthesis, and biological evaluation of C-7-substituted 1,3-benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Antitumor activity of the selective pan-RAF inhibitor this compound in BRAF inhibitor-resistant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

TAK-632: A Pan-RAF Inhibitor with Emerging Potential in Inflammatory Disease Models

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

TAK-632, initially developed as a potent, orally bioavailable, selective pan-RAF inhibitor for oncology applications, is now drawing attention for its potential therapeutic effects in inflammatory conditions. While extensively studied in the context of BRAF and NRAS mutated melanomas, recent preliminary research has unveiled a novel mechanism of action for this compound in inhibiting necroptosis, a form of programmed cell death critically involved in the pathophysiology of various inflammatory diseases. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its established role as a pan-RAF inhibitor and its emerging application in inflammatory disease models. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to support further research and development efforts in this promising area.

Introduction

This compound is a small molecule inhibitor targeting RAF kinases, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[1] More recently, this compound has been identified as a potent inhibitor of necroptosis by targeting Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3).[2][3] Necroptosis is a pro-inflammatory, caspase-independent form of programmed cell death implicated in the pathogenesis of numerous inflammatory, infectious, and degenerative diseases.[2][3] This dual activity of this compound presents a unique opportunity to explore its therapeutic potential beyond oncology, specifically in inflammatory disorders.

Mechanism of Action

Pan-RAF Inhibition in the MAPK Pathway

This compound potently inhibits CRAF, BRAFV600E, and wild-type BRAF (BRAFWT).[4] In contrast to first-generation BRAF inhibitors, which can paradoxically activate the MAPK pathway in BRAF wild-type cells, this compound demonstrates minimal paradoxical activation.[1] It achieves this by inducing RAF dimerization but inhibiting the kinase activity of the resulting dimer, likely due to its slow dissociation rate.[1][5] This mechanism allows for the suppression of the MAPK pathway in a broader range of genetic contexts, including NRAS-mutant melanomas.[1]

Figure 1: Simplified MAPK Signaling Pathway and the inhibitory action of this compound on RAF kinases.

Inhibition of Necroptosis via RIPK1 and RIPK3

A significant finding for the application of this compound in inflammatory diseases is its ability to inhibit necroptosis.[2] this compound directly binds to and inhibits the kinase activities of both RIPK1 and RIPK3.[2][3] In the necroptosis pathway, stimuli such as TNF-α can trigger the formation of a complex containing RIPK1 and RIPK3, leading to their phosphorylation and the subsequent phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL).[2] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death, which in turn releases damage-associated molecular patterns (DAMPs) and promotes inflammation.[2] this compound selectively inhibits the phosphorylation of RIPK1, RIPK3, and MLKL, thereby blocking the necroptotic cascade.[2] Importantly, this compound does not affect TNF-α-induced NF-κB activation, indicating a specific action on the necroptosis pathway.[2]

References

- 1. Antitumor activity of the selective pan-RAF inhibitor this compound in BRAF inhibitor-resistant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of the Raf kinase inhibitor TAK‐632 and its analogues as potent inhibitors of necroptosis by targeting RIPK1 and RIPK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of the Raf kinase inhibitor this compound and its analogues as potent inhibitors of necroptosis by targeting RIPK1 and RIPK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N-{7-Cyano-6-[4-fluoro-3-({[3-(trifluoromethyl)phenyl]acetyl}amino)phenoxy]-1,3-benzothiazol-2-yl}cyclopropanecarboxamide (TAK632) promotes inhibition of BRAF through the induction of inhibited dimers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TAK-632 in Cell Culture Experiments

Introduction

TAK-632 is a potent and selective, orally bioavailable pan-RAF inhibitor.[1][2] It targets both wild-type and mutant forms of RAF kinases, playing a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][3] This pathway is frequently dysregulated in various cancers, making this compound a valuable tool for cancer research and drug development.[3][4][5] Notably, this compound has been shown to overcome paradoxical RAF activation, a common resistance mechanism to BRAF inhibitors.[2][3][5] Recent studies have also identified this compound as a potent inhibitor of necroptosis by targeting RIPK1 and RIPK3.[6][7]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including methods for assessing its impact on cell viability and MAPK signaling.

Mechanism of Action

This compound is a pan-RAF inhibitor, targeting A-RAF, B-RAF, and C-RAF kinases. It has been shown to inhibit both wild-type and V600E mutant B-RAF.[1][2][8] By binding to RAF kinases, this compound prevents the phosphorylation and activation of downstream MEK and ERK, thereby inhibiting cell proliferation and survival.[1][9] this compound induces RAF dimerization but inhibits the kinase activity of the RAF dimer due to its slow dissociation from RAF.[1][3] Additionally, this compound directly binds to and inhibits the kinase activities of RIPK1 and RIPK3, key mediators of necroptosis, a form of programmed cell death.[6][7]

Data Presentation

In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Assay Conditions |

| B-RAF (wild-type) | 8.3 | Cell-free assay[1][8] |

| B-RAF (V600E) | 2.4 | Cell-free assay[2][8][10] |

| C-RAF | 1.4 | Cell-free assay[1][8][10] |

| PDGFRβ | 120-790 | In vitro kinase assay[8] |

| FGFR3 | 120-790 | In vitro kinase assay[8] |

| GSK3β | 120-790 | In vitro kinase assay[8] |

| CDK2 | 120-790 | In vitro kinase assay[8] |

| p38α | 120-790 | In vitro kinase assay[8] |

| PDGFRα | 120-790 | In vitro kinase assay[8] |

| TIE2 | 120-790 | In vitro kinase assay[8] |

| CDK1 | 120-790 | In vitro kinase assay[8] |

| CHK1 | 1400-1700 | In vitro kinase assay[8] |

| IKKβ | 1400-1700 | In vitro kinase assay[8] |

| MEK1 | 1400-1700 | In vitro kinase assay[8] |

Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Genotype | Assay Type | Parameter | Value (nM) |

| A375 | B-RAF V600E | pMEK Inhibition | IC50 | 12[1][9] |

| A375 | B-RAF V600E | pERK Inhibition | IC50 | 16[1][9] |

| A375 | B-RAF V600E | Antiproliferation | GI50 | 66[1][9] |

| HMVII | NRAS Q61K / B-RAF G469V | pMEK Inhibition | IC50 | 49[1][9] |

| HMVII | NRAS Q61K / B-RAF G469V | pERK Inhibition | IC50 | 50[1][9] |

| HMVII | NRAS Q61K / B-RAF G469V | Antiproliferation | GI50 | 200[1][9] |

| SK-MEL-2 | NRAS Q61K | Antiproliferation | GI50 | 190-250[8] |

Experimental Protocols

Protocol 1: Cell Proliferation Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

-

This compound

-

Cell line of interest (e.g., A375, HMVII)

-

Complete cell culture medium (vendor recommended, supplemented with 10% FBS and antibiotics)[1]

-

96-well opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 1,500 to 4,000 cells per well in 100 µL of complete culture medium.[9]

-

Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2.[9]

-

Prepare serial dilutions of this compound in complete culture medium at desired concentrations.

-

After 18-20 hours, add the this compound dilutions to the respective wells.[9] Include a vehicle control (e.g., DMSO) and a no-cell control.

-

Incubate the cells with the compound for 72 hours.[9]

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.[9]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

-

Measure the luminescence using a luminometer.

-

Calculate the GI50 values using appropriate software.

Protocol 2: Western Blot Analysis of MAPK Pathway Phosphorylation

This protocol is used to assess the phosphorylation status of MEK and ERK, key downstream effectors in the RAF signaling pathway.

Materials:

-

This compound

-

Cell line of interest (e.g., A375, HMVII, SK-MEL-2)

-

Complete cell culture medium

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pMEK, anti-MEK, anti-pERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).[2][4]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature the protein samples by boiling with Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 3: Immunoprecipitation (IP) - Kinase Assay

This protocol is used to determine the kinase activity of a specific RAF isoform.

Materials:

-

This compound

-

Cell line of interest (e.g., SK-MEL-2)[2]

-

Complete cell culture medium

-

Lysis buffer for IP

-

Primary antibody for the target RAF isoform (e.g., anti-C-RAF)

-

Protein A/G agarose beads

-

Kinase reaction buffer

-

Inactive MEK (K97R) as a substrate[11]

-

ATP/Mg2+

-

SDS-PAGE and Western blot reagents

Procedure:

-

Treat cells with this compound at the indicated concentrations for 2 hours.[2]

-

Lyse the cells and pre-clear the lysate with protein A/G agarose beads.

-

Incubate the lysate with the primary antibody for the target RAF isoform overnight at 4°C.

-

Add protein A/G agarose beads to pull down the immune complexes.

-

Wash the immunoprecipitates several times with lysis buffer.

-

Resuspend the beads in kinase reaction buffer containing inactive MEK and ATP/Mg2+.

-

Incubate at 30°C for 30 minutes to allow the kinase reaction to proceed.[11]

-

Stop the reaction by adding Laemmli sample buffer and boiling.

-

Analyze the reaction products by SDS-PAGE and Western blotting using an anti-pMEK antibody to detect the phosphorylated substrate.

Visualizations

Signaling Pathway of this compound in the MAPK Cascade

Caption: this compound inhibits the MAPK signaling pathway by targeting RAF kinases.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for analyzing MAPK pathway inhibition by Western blot.

This compound's Dual Inhibition of MAPK and Necroptosis Pathways

Caption: this compound dually inhibits both the MAPK and necroptosis signaling pathways.

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Antitumor activity of the selective pan-RAF inhibitor this compound in BRAF inhibitor-resistant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Antitumor activity of the selective pan-RAF inhibitor this compound in BRAF inhibitor-resistant melanoma. | Semantic Scholar [semanticscholar.org]

- 6. Identification of the Raf kinase inhibitor this compound and its analogues as potent inhibitors of necroptosis by targeting RIPK1 and RIPK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for TAK-632 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of TAK-632, a potent and selective pan-Raf inhibitor, in preclinical in vivo mouse models. The information is intended to assist in the design and execution of studies to evaluate the antitumor efficacy and pharmacodynamic effects of this compound.

Introduction

This compound is an orally bioavailable pan-Raf inhibitor that targets wild-type and mutant forms of A-Raf, B-Raf, and C-Raf kinases.[1] It has demonstrated significant antitumor activity in various cancer models, particularly those driven by mutations in the MAPK (mitogen-activated protein kinase) pathway, such as BRAF and NRAS mutations.[2][3] this compound inhibits the kinase activity of RAF dimers, a mechanism that can overcome resistance to first-generation BRAF inhibitors.[3]

Mechanism of Action

This compound is a potent inhibitor of C-Raf and B-Raf(wt) with IC50 values of 1.4 nM and 8.3 nM, respectively, in cell-free assays.[1] It also effectively inhibits the BRAF V600E mutant.[4] By binding to RAF kinases, this compound prevents the phosphorylation and activation of downstream effectors MEK and ERK, leading to the inhibition of cell proliferation and tumor growth.[1][2]

Below is a diagram illustrating the signaling pathway inhibited by this compound.

Dosage and Administration for In Vivo Mouse Models

The following tables summarize the dosages and administration details for this compound in various mouse xenograft models.

Table 1: this compound Dosage and Administration in Human Melanoma Xenograft Models

| Xenograft Model | Mouse Strain | Dosage | Administration Route | Formulation | Duration | Efficacy | Reference |

| A375 (BRAF V600E) | Nude Mice | 3.9 - 24.1 mg/kg | Oral Gavage | Solid Dispersion in Water | Daily | Dose-dependent antitumor efficacy | [1] |

| HMVII (NRAS Q61K / BRAF G469V) | Nude Mice | 3.9 - 24.1 mg/kg | Oral Gavage | Solid Dispersion in Water | Daily | Dose-dependent antitumor efficacy | [1] |

| SK-MEL-2 (NRAS Q61R) | Nude Mice | 60 or 120 mg/kg | Oral Gavage | Solid Dispersion in Water | Once daily for 21 days | Potent antitumor efficacy | [2][5][6] |

Table 2: Pharmacodynamic Effects of this compound in SK-MEL-2 Xenograft Model

| Dosage | Treatment Duration | Effect on pERK Levels | Reference |

| 60 mg/kg | 3 days | Significant reduction | [2] |

| 120 mg/kg | 3 days | Significant reduction | [2] |

Experimental Protocols

Below are detailed protocols for key experiments involving this compound.

Preparation of this compound for Oral Administration

Materials:

-

This compound powder

-

Vehicle (e.g., distilled water for solid dispersion formulation, or a mixture of DMSO and corn oil)

-

Mortar and pestle (if starting with solid compound)

-

Sonicator

-

Vortex mixer

-

Oral gavage needles

Protocol:

-

For Solid Dispersion (SD) Formulation:

-

For DMSO/Corn Oil Formulation:

-

Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).[1]

-

For a working solution, add the required volume of the DMSO stock to corn oil. For example, to prepare a 1 mg/mL solution, add 10 µL of 100 mg/mL DMSO stock to 990 µL of corn oil.[1]

-

Mix the solution thoroughly by vortexing. This mixed solution should be used immediately.[1]

-

In Vivo Antitumor Efficacy Study

The following diagram outlines the workflow for an in vivo efficacy study.

Protocol:

-

Cell Culture and Implantation:

-

Culture human melanoma cells (e.g., SK-MEL-2) in the recommended medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[1]

-

Implant tumor cells subcutaneously into the flank of nude mice.

-

-

Tumor Growth and Group Randomization:

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and vehicle control groups (n=10 per group is recommended).[6]

-

-

Treatment Administration:

-

Monitoring:

-

Measure tumor volumes twice a week using calipers (Volume = (length × width²)/2).[6]

-

Monitor the body weight of the mice twice a week to assess toxicity.

-

-

Endpoint:

-

The study endpoint can be defined by a specific tumor volume, a predetermined number of treatment days, or signs of morbidity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Pharmacodynamic (PD) Analysis - Western Blotting for pERK

Protocol:

-

Sample Collection:

-

Protein Extraction:

-

Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein.

-

-

Western Blotting:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against phosphorylated ERK (pERK) and total ERK.

-

Wash the membrane and incubate with the appropriate secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Perform densitometric analysis to quantify the levels of pERK, normalized to total ERK.[6]

-

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and mouse models. All animal studies should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Antitumor activity of the selective pan-RAF inhibitor this compound in BRAF inhibitor-resistant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Raf | Aurora Kinase | FGFR | PDGFR | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

Western blot protocol for pERK inhibition by TAK-632

Western Blot Analysis of pERK Inhibition by the Pan-RAF Inhibitor TAK-632

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a common driver of oncogenesis, with mutations in BRAF and NRAS being prevalent in various cancers, including melanoma.[2] this compound is a potent, orally bioavailable pan-Raf inhibitor that targets both wild-type and mutant forms of RAF kinases.[3] By inhibiting RAF, this compound effectively blocks the downstream phosphorylation of MEK and ERK, leading to reduced cell proliferation. This document provides a detailed protocol for assessing the inhibitory effect of this compound on ERK phosphorylation (pERK) using Western blotting.

Mechanism of Action

This compound is a pan-Raf inhibitor, targeting A-RAF, B-RAF, and C-RAF kinases. In the canonical MAPK/ERK pathway, upstream signals activate Ras, which in turn recruits and activates RAF kinases. Activated RAF then phosphorylates and activates MEK1/2, which subsequently phosphorylates ERK1/2. Phosphorylated ERK (pERK) translocates to the nucleus to regulate gene expression, leading to cell proliferation and survival. This compound binds to RAF kinases, preventing the phosphorylation of MEK and subsequently blocking the phosphorylation of ERK.[2][3][4]

Signaling Pathway Diagram

Caption: this compound inhibits the RAF-MEK-ERK signaling pathway.

Quantitative Data

The inhibitory activity of this compound on RAF kinases and downstream signaling, as well as its anti-proliferative effects, have been quantified in various cell lines.

| Parameter | Cell Line | Value | Reference |

| IC50 (pMEK) | A375 (BRAF V600E) | 12 nM | [3] |

| HMVII (NRAS Q61K/BRAF G469V) | 49 nM | [3][4] | |

| IC50 (pERK) | A375 (BRAF V600E) | 16 nM | [3] |

| HMVII (NRAS Q61K/BRAF G469V) | 50 nM | [3][4] | |

| GI50 | A375 (BRAF V600E) | 66 nM | [3] |

| HMVII (NRAS Q61K/BRAF G469V) | 200 nM | [3] | |

| SK-MEL-2 (NRAS Q61L) | 190-250 nM | [4] | |

| IC50 (B-RAF wt) | Cell-free assay | 8.3 nM | [3][4] |

| IC50 (C-RAF) | Cell-free assay | 1.4 nM | [3][4] |

Experimental Workflow Diagram

Caption: Western blot workflow for pERK detection.

Detailed Experimental Protocol

This protocol outlines the steps for treating cells with this compound and subsequently performing a Western blot to detect changes in ERK phosphorylation.

Cell Culture and Treatment

-

Seed cells (e.g., A375 or HMVII) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a serial dilution from 1 nM to 1 µM). Include a DMSO-only vehicle control.

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.

-

Incubate the cells for the desired treatment time (e.g., 2 hours).[5][6]

Cell Lysis

-

After treatment, place the 6-well plates on ice.

-

Aspirate the medium and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).

-

Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[7][8]

-

Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

Protein Quantification

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[9]

-

Based on the concentrations, calculate the volume of each lysate needed to have equal amounts of protein for each sample (typically 20-30 µg per lane).

SDS-PAGE

-

To the calculated volume of each lysate, add 4X Laemmli sample buffer to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.[7]

-

Load the denatured protein samples and a pre-stained protein ladder into the wells of a 10% SDS-polyacrylamide gel.

-

Run the gel in 1X SDS-PAGE running buffer at 100-120V until the dye front reaches the bottom of the gel.[10]

Protein Transfer

-

Equilibrate the gel and a PVDF membrane in 1X transfer buffer. Activate the PVDF membrane by briefly immersing it in methanol before equilibration.[11]

-

Assemble the transfer sandwich (filter paper, gel, PVDF membrane, filter paper) and perform the protein transfer using a wet or semi-dry transfer system. Typical conditions for wet transfer are 100V for 1-2 hours at 4°C.[12][13]

Immunodetection

-

After transfer, block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[14]

-

Incubate the membrane with the primary antibody against phospho-ERK (p-ERK1/2) diluted in the blocking buffer. The optimal dilution should be determined experimentally but is often around 1:1000. Incubate overnight at 4°C with gentle agitation.[14]

-

Wash the membrane three times for 5-10 minutes each with TBST.[15]

-